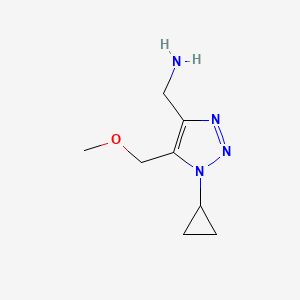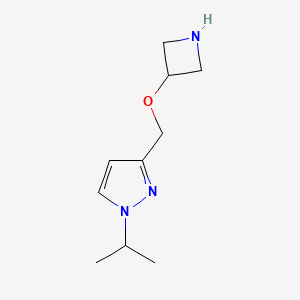![molecular formula C12H10N2S B13614648 5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)
5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features an ethynylphenyl group attached to the thiazole ring, which can impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base . The ethynylphenyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or alkylated thiazole derivatives.
Aplicaciones Científicas De Investigación
5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with unique electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynylphenyl group can enhance the compound’s ability to bind to these targets, potentially inhibiting their activity or modulating their function. The thiazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris[(4’-ethynylphenyl)ethynyl]benzene: A compound with multiple ethynylphenyl groups, used in materials science.
Erlotinib hydrochloride: A quinazoline derivative with an ethynylphenyl group, used as an anticancer agent.
Uniqueness
5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring and an ethynylphenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to materials science.
Propiedades
Fórmula molecular |
C12H10N2S |
|---|---|
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
5-[(3-ethynylphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H10N2S/c1-2-9-4-3-5-10(6-9)7-11-8-14-12(13)15-11/h1,3-6,8H,7H2,(H2,13,14) |
Clave InChI |
CTZDQTIKJCENCV-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC(=C1)CC2=CN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13614655.png)
